

Application Notes and Protocols for Utilizing 2-Aminoacetic Acid in Protein Crystallization

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Compound of Interest

Compound Name: 2-aminoacetic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **2-aminoacetic acid**, commonly known as glycine, as an additive in protein crystallization. Glycine, the smallest of the 20 common amino acids, can be a valuable tool in obtaining high-quality crystals for X-ray crystallography and structure-based drug design. This document outlines the rationale for using glycine, provides detailed experimental protocols, and presents quantitative data from relevant studies.

Introduction to Glycine as a Crystallization Additive

Glycine is a small, zwitterionic molecule that can influence protein crystallization in several ways. Its inclusion in crystallization screens or as an additive during optimization can lead to the formation of new crystal forms, improvement of crystal morphology, and enhancement of diffraction quality. Glycine is a component of various commercially available crystallization screens, such as the Hampton Research Additive Screen, which includes a 1.0 M glycine stock solution[1][2][3].

The proposed mechanisms by which glycine facilitates protein crystallization include:

- **Surface Interaction and Shielding:** Glycine and its derivatives can bind to the surface of proteins, particularly near aromatic residues. This interaction can displace water molecules, increase protein mobility, and shield hydrophobic patches, thereby reducing non-specific aggregation and promoting ordered crystal lattice formation[1][4].

- **Modulating Solubility:** As an osmolyte, glycine can alter the solubility of proteins, gently pushing the protein into a supersaturated state that is conducive to nucleation and crystal growth[3].
- **Promoting Crystal Contacts:** By binding to the protein surface, glycine can create new intermolecular contacts, potentially leading to different and improved crystal packing arrangements.
- **Cryoprotection:** Glycine and its derivatives, like glycine betaine, have been shown to have cryoprotective effects, helping to prevent ice crystal formation during the flash-cooling of crystals for X-ray data collection[5].

Data Presentation: Effects of Glycine and its Derivatives

The following table summarizes quantitative data on the effects of glycine and its derivatives on protein crystallization and related properties.

Protein	Additive	Concentration	Observed Effect	Reference
Lysozyme	Glycine amide	0.2 M	Suppressed aggregation in the presence of NaCl, ethanol, and PEG 4000.	[4]
Lysozyme	Glycine amide	Not specified	Bound to the lysozyme surface near aromatic residues, decreased bound water, and increased protein mobility in the crystal structure at 1.05 Å resolution.	[1][4]

Experimental Protocols

This section provides detailed methodologies for incorporating glycine into protein crystallization experiments.

Protocol for Additive Screening with Glycine

This protocol is designed for the initial screening of glycine as an additive to a known or promising crystallization condition.

Materials:

- Purified protein solution (5-20 mg/mL is a common starting range)
- 1.0 M Glycine stock solution, sterile-filtered
- Crystallization screening plates (e.g., 24-well or 96-well)

- Reservoir solution from a promising initial crystallization hit
- Pipettes and tips

Methodology:

- Prepare the Reservoir: Fill the reservoirs of the crystallization plate with the desired volume of the reservoir solution.
- Set up the Crystallization Drop:
 - Pipette 1 μ L of the protein solution onto the coverslip (for hanging drop) or into the drop well (for sitting drop).
 - Add a smaller volume (e.g., 0.1 to 0.5 μ L) of the 1.0 M glycine stock solution to the protein drop. The final concentration of glycine in the drop will typically be in the range of 50-250 mM, depending on the drop ratio.
 - Add 1 μ L of the reservoir solution to the protein-glycine drop.
 - Gently mix the drop by pipetting up and down, being careful not to introduce bubbles.
- Seal and Incubate: Seal the plate and incubate at a constant temperature.
- Observation: Regularly observe the drops for crystal growth over several days to weeks.

Workflow for additive screening with glycine.

Protocol for Co-crystallization with Glycine

Co-crystallization involves adding glycine to the protein solution before setting up the crystallization trials. This ensures that glycine is present during the entire nucleation and growth process.

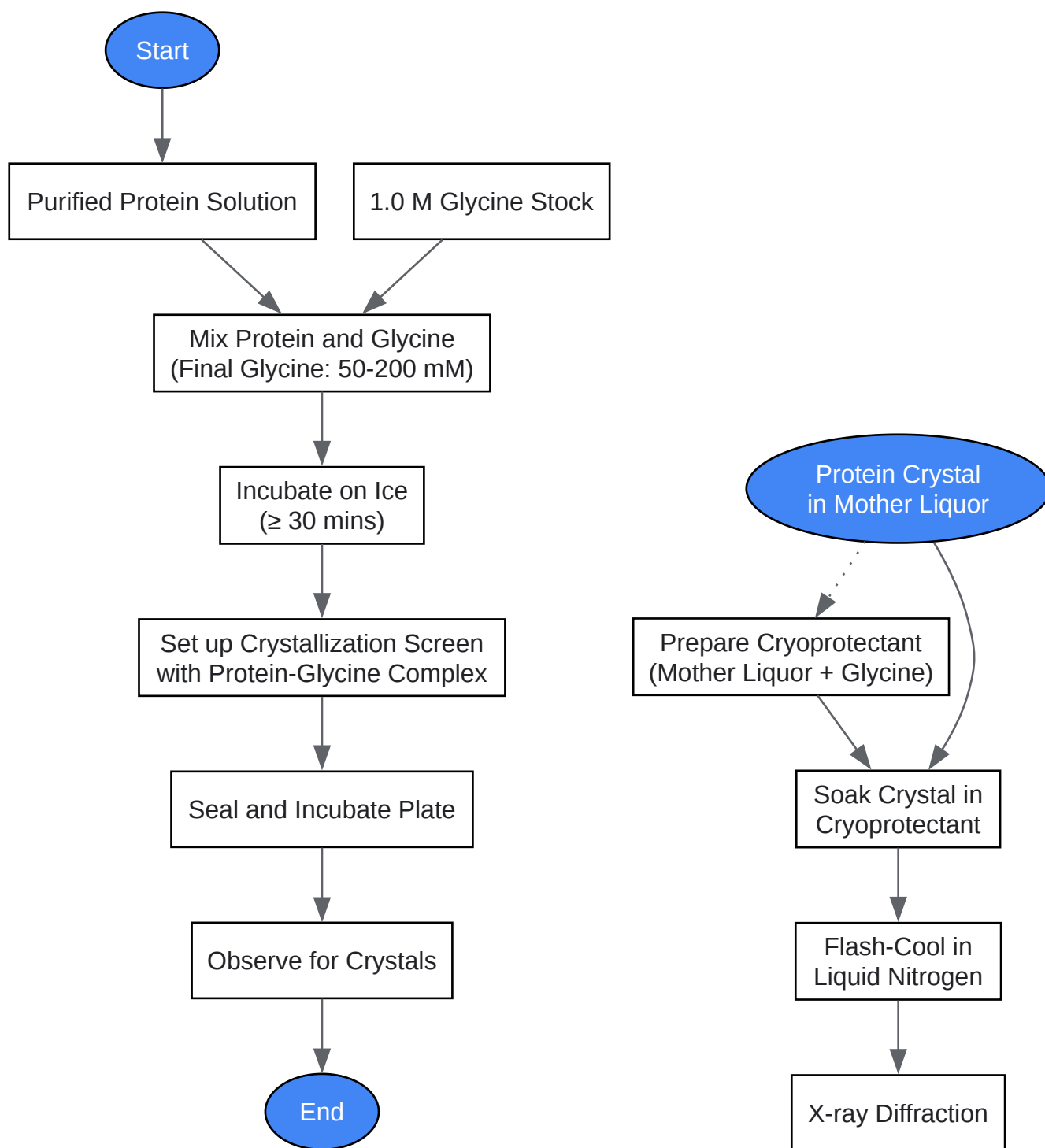
Materials:

- Purified protein solution
- 1.0 M Glycine stock solution, sterile-filtered

- Crystallization screening kit or custom screen solutions
- Crystallization plates

Methodology:

- Prepare Protein-Glycine Complex:
 - To your purified protein solution, add the 1.0 M glycine stock solution to a final concentration of 50-200 mM.
 - Incubate the protein-glycine mixture on ice for at least 30 minutes to allow for interaction.
- Set up Crystallization Screen:
 - Use the protein-glycine mixture as your sample for setting up crystallization screens (e.g., using hanging drop or sitting drop vapor diffusion).
 - Mix the protein-glycine solution with the screen solutions in the desired ratio (e.g., 1:1).
- Seal and Incubate: Seal the plates and incubate at a constant temperature.
- Observation: Monitor the drops for crystal formation.



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